molecular formula C9H18N2O B8541500 N-piperidin-1-yl-butyramide

N-piperidin-1-yl-butyramide

Cat. No.: B8541500
M. Wt: 170.25 g/mol
InChI Key: NXEYDSFGBNBXOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-piperidin-1-yl-butyramide is a useful research compound. Its molecular formula is C9H18N2O and its molecular weight is 170.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

N-piperidin-1-ylbutanamide

InChI

InChI=1S/C9H18N2O/c1-2-6-9(12)10-11-7-4-3-5-8-11/h2-8H2,1H3,(H,10,12)

InChI Key

NXEYDSFGBNBXOD-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NN1CCCCC1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred mixture of 4-oxo-2-benzylsulfonylmethyl-4-piperidin-1-yl-butyric acid (141 mg, 0.4 mmol), 2-amino-1-benzooxazol-2-yl-butan-1-ol TFA salt. (129 mg), prepared as in reference 20, and HOBt (74 mg, 0.48 mmol) in MeCl2 (5 mL), was added EDC (115 mg, 0.6 mmol) and N-methylmorpholine (0.25 ml) at room temperature. After stir-ring for 14 hours, the reaction mixture was extracted with ethyl acetate. The organic layer was washed with saturated NaHCO3, brine, dried with MgSO4 and concentrated to yield 157 mg of N-piperidin-1-yl-butyramide. Without further purification, the crude product was used for next reaction; MS: 540.4(M−1), 542.6(M+1).
Name
4-oxo-2-benzylsulfonylmethyl-4-piperidin-1-yl-butyric acid
Quantity
141 mg
Type
reactant
Reaction Step One
Name
2-amino-1-benzooxazol-2-yl-butan-1-ol TFA salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
74 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
115 mg
Type
reactant
Reaction Step Three
Quantity
0.25 mL
Type
reactant
Reaction Step Three

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